molecular formula C3H2Cl2F4 B1295135 1,1-Dichloro-1,3,3,3-tetrafluoropropane CAS No. 64712-27-2

1,1-Dichloro-1,3,3,3-tetrafluoropropane

Cat. No.: B1295135
CAS No.: 64712-27-2
M. Wt: 184.94 g/mol
InChI Key: JBSUEXFKGWKQFC-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,3,3,3-tetrafluoropropane is a chemical compound with the molecular formula C3H2Cl2F4 and a molecular weight of 184.95 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Chemical Reactions Analysis

1,1-Dichloro-1,3,3,3-tetrafluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxyl radicals, chlorine atoms, and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1,3,3,3-tetrafluoropropane involves its interaction with molecular targets and pathways in the environment. In the atmosphere, it reacts with hydroxyl radicals and chlorine atoms, leading to the formation of harmful radicals that contribute to stratospheric ozone depletion .

Comparison with Similar Compounds

1,1-Dichloro-1,3,3,3-tetrafluoropropane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications .

Properties

IUPAC Name

1,1-dichloro-1,3,3,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2F4/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSUEXFKGWKQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3070125
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64712-27-2
Record name 1,1-Dichloro-1,3,3,3-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64712-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064712272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-1,3,3,3-tetrafluoropropane
Reactant of Route 2
1,1-Dichloro-1,3,3,3-tetrafluoropropane
Reactant of Route 3
1,1-Dichloro-1,3,3,3-tetrafluoropropane
Reactant of Route 4
1,1-Dichloro-1,3,3,3-tetrafluoropropane
Reactant of Route 5
1,1-Dichloro-1,3,3,3-tetrafluoropropane
Reactant of Route 6
1,1-Dichloro-1,3,3,3-tetrafluoropropane

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